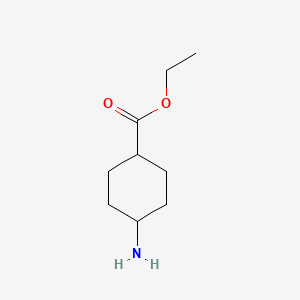

Ethyl 4-aminocyclohexanecarboxylate

説明

Ethyl 4-aminocyclohexanecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexanecarboxylic acid, where an amino group is attached to the fourth position of the cyclohexane ring, and an ethyl ester group is attached to the carboxyl group.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 4-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Another method involves the reductive amination of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted cyclohexanecarboxylate derivatives.

科学的研究の応用

Ethyl 4-aminocyclohexanecarboxylate is a cyclohexane carboxylate amino isomer . It is utilized in scientific research for various applications, including the synthesis of chemical compounds .

Synthesis of Adenosine Deaminase Inhibitors

- Ethyl trans-4-aminocyclohexanecarboxylate is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which act as inhibitors of adenosine deaminase .

Synthesis of Fluorinated Aminocyclohexanecarboxylic Acid Derivatives

- It is used in the synthesis of novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives .

- It is a starting material in the creation of fluorinated ethyl β-aminocyclohexanecarboxylate .

Reagent for Chemical Reactions

- This compound is used as a reagent in chemical reactions, such as in the preparation of an ethyl ester using thionyl chloride . It also reacts with 4-(2,6-difluoro-benzoylamino)-1H-pyrazole-3-carboxylic acid, EDC, and HOBt to yield a specific pyrazole derivative .

Table of applications

作用機序

The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Ethyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

Ethyl 4-oxocyclohexanecarboxylate: Differing by the presence of a keto group instead of an amino group.

4-Aminocyclohexanecarboxylic acid: Lacking the ethyl ester group.

Ethyl 4-aminobutyrate hydrochloride: Featuring a butyrate chain instead of a cyclohexane ring .

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

生物活性

Ethyl 4-aminocyclohexanecarboxylate (EAC) is an organic compound notable for its diverse biological activities, particularly its role as an inhibitor of adenosine deaminase. This inhibition has significant implications for various neurological disorders, including Huntington's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in treating central nervous system (CNS) disorders.

Chemical Structure and Properties

EAC is characterized by a cyclohexane ring substituted with an amino group and a carboxylate ester. Its molecular formula is C9H17NO2, with a molecular weight of approximately 171.24 g/mol. The compound exists in two stereoisomeric forms: cis- and trans- isomers, which have identical chemical formulas but differ in spatial arrangement, influencing their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Solubility | High in various solvents |

| Isomeric Forms | Cis and Trans |

Adenosine Deaminase Inhibition

EAC exhibits significant inhibitory activity against adenosine deaminase, an enzyme involved in the metabolism of adenosine, a critical molecule in cellular signaling. By inhibiting this enzyme, EAC may enhance adenosine levels, potentially providing neuroprotective effects and influencing neurotransmitter systems related to mood, cognition, and motor control.

Neuroprotective Properties

Research indicates that EAC may have neuroprotective properties due to its interaction with adenosine receptors. This interaction could modulate neurotransmitter release and neuronal excitability, making it a candidate for further investigation in the context of neurodegenerative diseases .

Case Studies and Research Findings

- Study on Neuroprotection : A study investigated the effects of EAC on neuronal cultures exposed to neurotoxic agents. Results demonstrated that EAC significantly reduced cell death and promoted cell survival through adenosine receptor-mediated pathways.

- In Vivo Studies : Animal models treated with EAC showed improved motor function and cognitive performance in tests designed to evaluate the impact of neurodegenerative conditions. These findings suggest potential therapeutic applications for EAC in treating diseases like Parkinson's and Huntington's.

- Mechanistic Insights : Further studies have explored the mechanism of action of EAC, revealing that it enhances synaptic plasticity through modulation of glutamate receptors, which are crucial for learning and memory processes.

Synthesis and Applications

The synthesis of EAC typically involves the reaction of cyclohexanone derivatives with ethyl chloroformate in the presence of amines. Modern techniques such as microwave-assisted synthesis can improve yield and reduce reaction times.

Applications

- Pharmaceutical Development : Due to its biological activity, EAC serves as a valuable building block for synthesizing more complex organic molecules aimed at therapeutic applications.

- Research Tool : EAC is utilized in studies exploring the relationship between structure and biological activity, particularly concerning chirality and its effects on pharmacodynamics.

特性

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。